Cas no 27715-42-0 (Naphthalene,1,2-diiodo-)

Naphthalene,1,2-diiodo- Chemical and Physical Properties
Names and Identifiers
-
- Naphthalene,1,2-diiodo-
- 1,2-Diiodonaphthalene
- 1,2-Diiod-naphthalin
- 1,2-diiodoacetylene
- 1,2-diiodo-naphthalene
- 1,2-Dijod-naphthalin
- AC1L1UOC
- acetylene diiodide
- Acetylene, diiodo-
- AG-G-29473
- CTK3I9458
- Diiodacetylen
- diiodo-acetylene
- di-iodoacetylene
- DIIODOACETYLENE
- Diiodoacetylene [Forbidden]
- diiodoethyne
- diiodonaphthalene
- IC.equiv.CI
- 27715-42-0
- SCHEMBL1298247
- KUC100637N
- AKOS015966209
- Dijodnaphthalin
-
- MDL: MFCD09032181
- Inchi: InChI=1S/C10H6I2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
- InChI Key: UYHYZAYIQAVJCN-UHFFFAOYSA-N
- SMILES: IC1C=CC2=CC=CC=C2C=1I
Computed Properties
- Exact Mass: 379.85498
- Monoisotopic Mass: 379.85590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 4.5
Experimental Properties
- PSA: 0
Naphthalene,1,2-diiodo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219003536-1g |
1,2-Diiodonaphthalene |
27715-42-0 | 98% | 1g |
$1668.15 | 2023-09-02 | |
Alichem | A219003536-250mg |
1,2-Diiodonaphthalene |
27715-42-0 | 98% | 250mg |
$686.80 | 2023-09-02 | |
Alichem | A219003536-500mg |
1,2-Diiodonaphthalene |
27715-42-0 | 98% | 500mg |
$1019.20 | 2023-09-02 | |
eNovation Chemicals LLC | Y1105148-5g |
1,2-diiodonaphthalene |
27715-42-0 | 95% | 5g |
$2000 | 2024-07-23 | |
eNovation Chemicals LLC | Y1105148-5g |
1,2-diiodonaphthalene |
27715-42-0 | 95% | 5g |
$2000 | 2025-02-20 | |
eNovation Chemicals LLC | Y1105148-5g |
1,2-diiodonaphthalene |
27715-42-0 | 95% | 5g |
$2000 | 2025-02-22 |
Naphthalene,1,2-diiodo- Related Literature
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
Additional information on Naphthalene,1,2-diiodo-
Naphthalene,1,2-diiodo-: A Versatile Intermediate in Modern Chemical Synthesis and Medicinal Chemistry
Naphthalene,1,2-diiodo- (CAS No. 27715-42-0) is a significant heterocyclic compound that has garnered considerable attention in the fields of organic synthesis, pharmaceutical development, and materials science. Its unique structural features, characterized by the presence of two iodine atoms at the 1 and 2 positions of the naphthalene ring, make it a highly reactive intermediate. This reactivity has enabled its extensive utilization in various synthetic transformations, particularly in cross-coupling reactions and as a precursor for more complex molecular architectures.
The compound's molecular structure consists of a fused pair of benzene rings with iodine substituents at specific positions. This configuration imparts distinct electronic properties, making it an attractive candidate for applications in catalysis and medicinal chemistry. The iodine atoms serve as excellent leaving groups in nucleophilic substitution reactions, facilitating the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.
In recent years, Naphthalene,1,2-diiodo- has been extensively studied for its potential in drug discovery. Its ability to undergo selective functionalization has allowed researchers to develop novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in cancer metabolism. The introduction of iodine atoms at the 1 and 2 positions enhances the compound's solubility and bioavailability, making it a promising scaffold for pharmaceutical applications.
Moreover, the compound's role in materials science cannot be overstated. Its aromatic structure and halogenation pattern make it an ideal candidate for designing organic semiconductors and liquid crystals. Researchers have leveraged its reactivity to create novel materials with enhanced electronic properties, which are crucial for the development of advanced optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The synthesis of Naphthalene,1,2-diiodo- typically involves the iodination of naphthalene using strong oxidizing agents like iodine monochloride or N-iodosuccinimide (NIS). These reactions are often conducted under controlled conditions to ensure high selectivity and yield. The resulting product can then be further functionalized through various chemical transformations to produce more complex molecules with tailored properties.
Recent advancements in synthetic methodologies have further expanded the utility of Naphthalene,1,2-diiodo-. For example, photochemical techniques have been employed to achieve regioselective iodination of naphthalene derivatives, allowing for the precise placement of iodine atoms at desired positions on the aromatic ring. This precision has opened new avenues for the development of structurally diverse compounds with unique biological activities.
The compound's versatility also extends to its application in polymer chemistry. By incorporating Naphthalene,1,2-diiodo- into polymer backbones or side chains, researchers have developed materials with enhanced thermal stability and mechanical strength. These polymers find applications in high-performance coatings and adhesives where durability is paramount.
In conclusion, Naphthalene,1,2-diiodo- (CAS No. 27715-42-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on pharmaceuticals, materials science, and polymer chemistry. As research continues to uncover new methodologies and applications for this compound, its importance is only set to grow in the coming years.
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